molecular formula C23H32O3 B193197 16-Dehydropregnenolone acetate CAS No. 979-02-2

16-Dehydropregnenolone acetate

Cat. No.: B193197
CAS No.: 979-02-2
M. Wt: 356.5 g/mol
InChI Key: MZWRIOUCMXPLKV-RFOVXIPZSA-N
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Description

16-Dehydropregnenolone acetate is a chemical compound that serves as a crucial intermediate in the synthesis of various steroid hormones-based drugs. It is synthesized from steroidal sapogenins such as diosgenin and solasodine. This compound is known for its role as an antagonist for the farnesoid X receptor and its ability to modulate cholesterol metabolism .

Mechanism of Action

Target of Action

16-Dehydropregnenolone acetate (16-DPA) is an antagonist for the farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism .

Mode of Action

As an FXR antagonist, 16-DPA inhibits the activation of FXR, leading to the up-regulation of CYP7A1 , a key enzyme in the classic pathway of bile acid synthesis .

Biochemical Pathways

16-DPA affects the cholesterol metabolism pathway . By antagonizing FXR, it up-regulates CYP7A1, which catalyzes the conversion of cholesterol to 7-alpha-hydroxycholesterol, the first and rate-limiting step in the synthesis of bile acids . This process ultimately leads to a decrease in serum cholesterol levels .

Pharmacokinetics

The pharmacokinetic properties of 16-DPA have been studied in animal models. In female mice, 16-DPA showed a higher area under the plasma concentration-time curve (AUC), lower apparent volume of distribution (Vz), and smaller systemic clearance (CL) than the 16-DPA solution group . This suggests that the compound has good bioavailability. The pharmacokinetics of 16-dpa can vary between genders .

Result of Action

The primary cellular effect of 16-DPA is the lowering of serum cholesterol levels . This is achieved through the up-regulation of CYP7A1, leading to increased conversion of cholesterol to bile acids .

Action Environment

The action of 16-DPA can be influenced by various environmental factors. For instance, the availability of steroidal sapogenins, such as diosgenin and solasodine, which are used in the synthesis of 16-DPA, can affect the production and availability of the compound . Furthermore, the use of certain solvents and catalysts in the synthesis of 16-DPA can impact its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 16-Dehydropregnenolone acetate can be synthesized through a one-pot eco-friendly and efficient transformation of steroidal sapogenins like diosgenin and solasodine. The process involves acetolysis of diosgenin with acetic anhydride by autoclaving, followed by oxidation and acid hydrolysis of the oxidized product . Another method involves a three-step synthesis from diosgenin, which includes generation of acetylonium ion from acetic anhydride in a pressure reactor, followed by an ultrasound-irradiated oxidation reaction .

Industrial Production Methods: Industrial production of this compound typically involves the use of diosgenin extracted from naturally occurring sources such as Dioscorea floribunda or Solanum khasianum tuber berries. The process can be scaled up for commercial production with an overall yield of 75% .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17-,18-,20-,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWRIOUCMXPLKV-RFOVXIPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057857
Record name Dehydropregnenolone acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

979-02-2
Record name Dehydropregnenolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=979-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dehydropregnenolone acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Dehydropregnenolone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37741
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Record name Dehydropregnenolone acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20-oxopregna-5,16-dien-3-β-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.326
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Record name PREGNADIENOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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